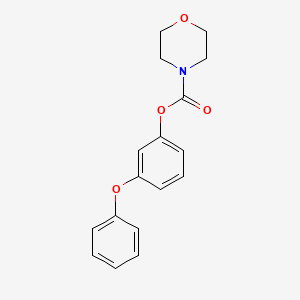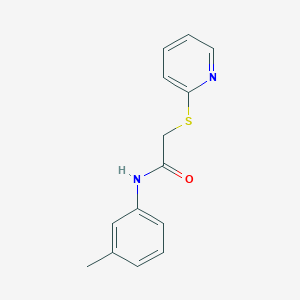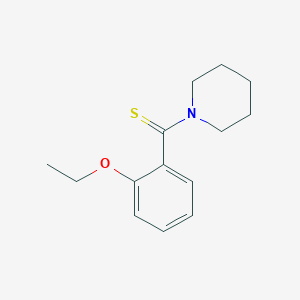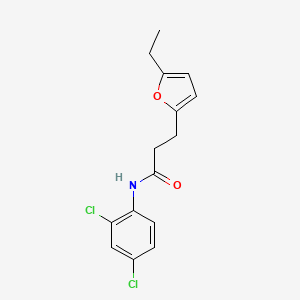
3-Phenoxyphenyl morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenoxyphenyl morpholine-4-carboxylate is a chemical compound known for its unique structure and properties It is composed of a phenoxyphenyl group attached to a morpholine ring via a carboxylate linkage
作用機序
Target of Action
A similar compound, 4-[5-(4-phenoxyphenyl)-2h-pyrazol-3-yl]morpholine, has been reported to target adenosine kinase ofTrypanosoma brucei rhodesiense . Adenosine kinase is a key enzyme in the purine salvage pathway, which is vital for parasite survival .
Mode of Action
The drug molecules require affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .
Biochemical Pathways
It is known that the binding of a drug to its receptor can lead to a variety of downstream effects, including the activation or inhibition of enzymes, changes in cell permeability, or alterations in the synthesis of cellular macromolecules .
Result of Action
The action of a drug typically results in a change in the physiological state of the cells, tissues, or organism, depending on the drug’s target and mode of action .
生化学分析
Biochemical Properties
3-phenoxyphenyl 4-morpholinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 3-phenoxyphenyl 4-morpholinecarboxylate and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and subsequent modulation of cholinergic signaling pathways.
Cellular Effects
The effects of 3-phenoxyphenyl 4-morpholinecarboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-phenoxyphenyl 4-morpholinecarboxylate has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 3-phenoxyphenyl 4-morpholinecarboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. For instance, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels, which can affect neurotransmission and other cholinergic functions.
Temporal Effects in Laboratory Settings
The temporal effects of 3-phenoxyphenyl 4-morpholinecarboxylate in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity. These long-term effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 3-phenoxyphenyl 4-morpholinecarboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and behavioral changes. Understanding the dosage-dependent effects of 3-phenoxyphenyl 4-morpholinecarboxylate is crucial for determining its therapeutic window and safety margins.
Metabolic Pathways
3-phenoxyphenyl 4-morpholinecarboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, it may affect the biosynthesis of phenolic compounds through the shikimate pathway, impacting the production of secondary metabolites involved in oxidative stress responses and cellular signaling.
Transport and Distribution
The transport and distribution of 3-phenoxyphenyl 4-morpholinecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Understanding the transport mechanisms of 3-phenoxyphenyl 4-morpholinecarboxylate is essential for optimizing its delivery and efficacy.
Subcellular Localization
The subcellular localization of 3-phenoxyphenyl 4-morpholinecarboxylate plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 3-phenoxyphenyl 4-morpholinecarboxylate is crucial for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxyphenyl morpholine-4-carboxylate typically involves the reaction of 3-phenoxyphenylamine with morpholine-4-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for high yield and purity, and the process may include steps such as purification through crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Phenoxyphenyl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
3-Phenoxyphenyl morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
類似化合物との比較
Similar Compounds
- 3-Phenoxyphenyl morpholine-4-carboxamide
- 3-Phenoxyphenyl morpholine-4-carboxylic acid
- 3-Phenoxyphenyl morpholine-4-carboxylate methyl ester
Uniqueness
This compound is unique due to its specific combination of a phenoxyphenyl group and a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(3-phenoxyphenyl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-17(18-9-11-20-12-10-18)22-16-8-4-7-15(13-16)21-14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAYIXPPFOQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=CC(=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(2-NITROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE](/img/structure/B5817222.png)
![N-[(4-methoxyphenyl)methyl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B5817234.png)


![1-(2-Fluorophenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)

![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)

![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)

![(2-Methyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)furan-3-yl)(phenyl)methanone](/img/structure/B5817315.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)
